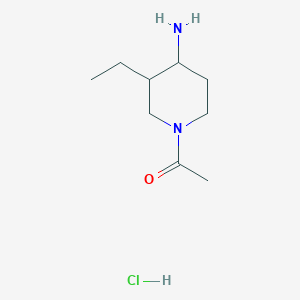

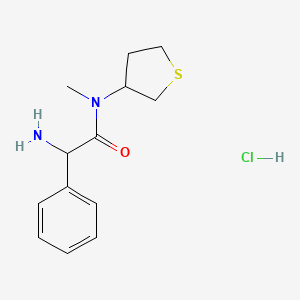

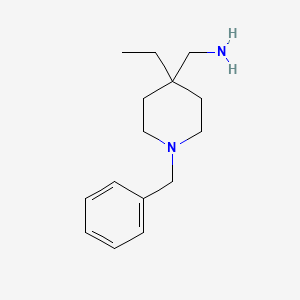

![molecular formula C10H14ClN3 B1376696 1-[(5-Chloropyridin-2-yl)methyl]piperazine CAS No. 1211532-37-4](/img/structure/B1376696.png)

1-[(5-Chloropyridin-2-yl)methyl]piperazine

Descripción general

Descripción

“1-[(5-Chloropyridin-2-yl)methyl]piperazine” is a chemical compound with the molecular formula C10H14ClN3 . It is also known by its CAS Number: 1211532-37-4 . This compound is used in the synthesis of PF-06815345, a liver-targeted, orally available prodrug .

Synthesis Analysis

The synthesis of piperazine derivatives, such as “1-[(5-Chloropyridin-2-yl)methyl]piperazine”, has been a subject of research in recent years . Various methods have been reported, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Molecular Structure Analysis

The molecular structure of “1-[(5-Chloropyridin-2-yl)methyl]piperazine” consists of a piperazine ring attached to a 5-chloropyridin-2-yl group . The exact molecular weight of this compound is 211.69 g/mol .

Chemical Reactions Analysis

As a component of PF-06815345, “1-[(5-Chloropyridin-2-yl)methyl]piperazine” undergoes conversion by liver carboxyesterase (CES1) to its zwitterionic active drug . This active drug selectively inhibits PCSK9 protein synthesis .

Physical And Chemical Properties Analysis

“1-[(5-Chloropyridin-2-yl)methyl]piperazine” is a compound with a molecular weight of 211.69 g/mol . It is stored at room temperature . The physical form of this compound is not explicitly mentioned in the sources.

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Synthesis

1-[(5-Chloropyridin-2-yl)methyl]piperazine derivatives demonstrate significance in medicinal chemistry. For example, the synthesis of 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole illustrates the importance of such compounds in drug development processes. This compound was synthesized efficiently, and docking studies were conducted to explore its potential medicinal applications (V. Balaraju, S. Kalyani, E. Laxminarayana, 2019).

Antimicrobial and Antiproliferative Effects

Compounds containing 1-[(5-Chloropyridin-2-yl)methyl]piperazine have been explored for their antimicrobial and antiproliferative effects. For instance, novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine showed significant antidepressant and antianxiety activities in experimental studies (J. Kumar, G. Chawla, M. Akhtar, Kapendra Sahu, V. Rathore, S. Sahu, 2017). Another study demonstrated the antiproliferative effect of novel 4-thiazolidinone-, pyridine- and piperazine-based conjugates on human leukemic cells (Kothanahally S Sharath Kumar, Ananda Hanumappa, M. Hegde, Kereyagalahally H Narasimhamurthy, S. Raghavan, K. Rangappa, 2014).

Pharmacological Evaluation

Pharmacological evaluations of compounds with 1-[(5-Chloropyridin-2-yl)methyl]piperazine structure have been conducted, revealing their potential in various therapeutic areas. For instance, the synthesis and pharmacological evaluation of some novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, including antidepressant and antianxiety activities, highlight the diverse applications of these compounds (J. Kumar, G. Chawla, M. Akhtar, Kapendra Sahu, V. Rathore, S. Sahu, 2017).

Biochemical and Molecular Analysis

Biochemical and molecular studies involving 1-[(5-Chloropyridin-2-yl)methyl]piperazine derivatives have been conducted to understand their interaction with biological systems. For example, the study on the metabolism of a dopamine D(4)-selective antagonist explores the metabolic pathways in rats, monkeys, and humans, indicating the biochemical significance of such compounds (K. Zhang, P. Kari, M. Davis, G. Doss, T. Baillie, K. Vyas, 2000).

Luminescent Properties and Photo-induced Electron Transfer

The luminescent properties and photo-induced electron transfer of naphthalimides with piperazine substituent, including 1-[(5-Chloropyridin-2-yl)methyl]piperazine derivatives, have been a subject of research, indicating potential applications in material sciences (Jiaan Gan, Kongchang Chen, Chen-Pin Chang, H. Tian, 2003).

Propiedades

IUPAC Name |

1-[(5-chloropyridin-2-yl)methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN3/c11-9-1-2-10(13-7-9)8-14-5-3-12-4-6-14/h1-2,7,12H,3-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XADOXBHVAVUZHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=NC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(5-Chloropyridin-2-yl)methyl]piperazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

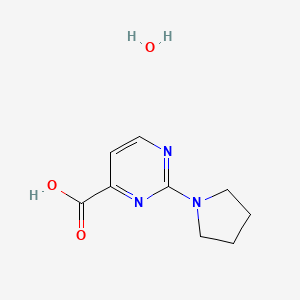

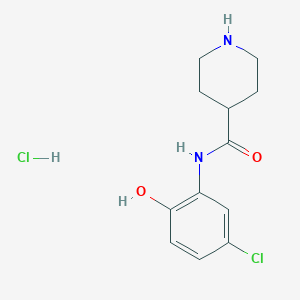

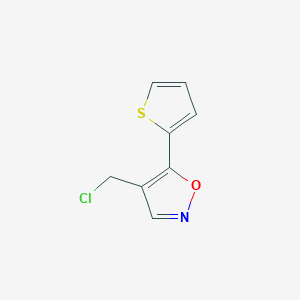

![1-{5-acetyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-2-yl}-2-chloroethan-1-one](/img/structure/B1376614.png)

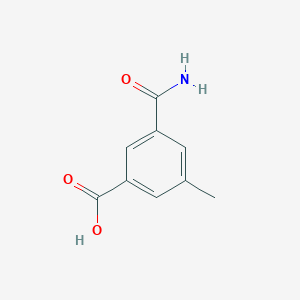

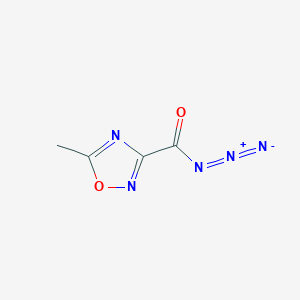

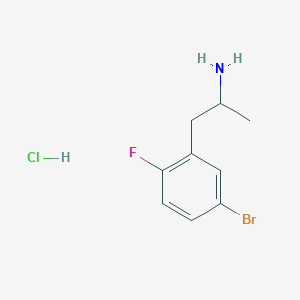

![3-[4-(Benzyloxy)phenyl]-3-hydroxy-2,2-dimethylpropanoic acid](/img/structure/B1376621.png)

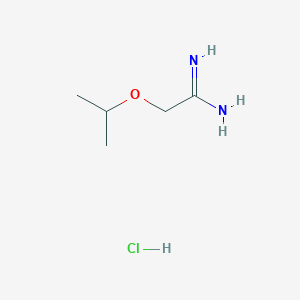

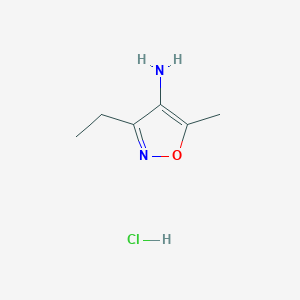

![1-ethyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B1376629.png)